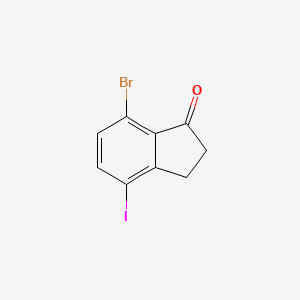
Methyl 1-(2-Bromo-5-chlorophenyl)-4-oxocyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2-Bromo-5-chlorophenyl)-4-oxocyclohexanecarboxylate is an organic compound with a complex structure that includes a bromine and chlorine-substituted phenyl ring attached to a cyclohexane carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-Bromo-5-chlorophenyl)-4-oxocyclohexanecarboxylate typically involves multiple steps. One common method starts with the bromination and chlorination of a phenyl ring to introduce the bromine and chlorine substituents. This is followed by the formation of the cyclohexane ring through a series of cyclization reactions. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-Bromo-5-chlorophenyl)-4-oxocyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Methyl 1-(2-Bromo-5-chlorophenyl)-4-oxocyclohexanecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals or as a precursor for materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 1-(2-Bromo-5-chlorophenyl)-4-oxocyclohexanecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine substituents can enhance binding affinity to these targets, while the cyclohexane ring provides structural stability. The ester group may also play a role in the compound’s bioavailability and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-Bromo-5-chlorophenyl)acetate: Similar structure but with an acetate group instead of a cyclohexane ring.
1-(2-Bromo-5-chlorophenyl)-1-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)-N-methylmethanamine: Contains a triazole ring and additional bromine substituent.
Uniqueness
Methyl 1-(2-Bromo-5-chlorophenyl)-4-oxocyclohexanecarboxylate is unique due to its specific combination of a bromine and chlorine-substituted phenyl ring with a cyclohexane carboxylate ester. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
1385694-72-3 |
|---|---|
Molecular Formula |
C14H14BrClO3 |
Molecular Weight |
345.61 g/mol |
IUPAC Name |
methyl 1-(2-bromo-5-chlorophenyl)-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H14BrClO3/c1-19-13(18)14(6-4-10(17)5-7-14)11-8-9(16)2-3-12(11)15/h2-3,8H,4-7H2,1H3 |
InChI Key |
FPNIXRNMPVEHLI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC(=O)CC1)C2=C(C=CC(=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-[9-[(2R,3R,5S)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12333003.png)
![Carbamic acid, [(3-methoxyphenyl)methylene]-, 1,1-dimethylethyl ester](/img/structure/B12333011.png)


![7-Bromopyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12333028.png)
![2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol](/img/structure/B12333030.png)


![(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12333057.png)


